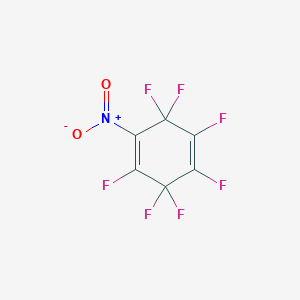
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and a nitro group attached to a cyclohexa-1,4-diene ring
Vorbereitungsmethoden
The synthesis of 1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of cyclohexa-1,4-diene with fluorinating agents such as elemental fluorine or fluorine-containing compounds. The nitro group is introduced through nitration reactions using reagents like nitric acid or nitrogen dioxide. Industrial production methods may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield.
Analyse Chemischer Reaktionen
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of fluorinated anilines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkoxides or amines.
Addition: The double bonds in the cyclohexa-1,4-diene ring can undergo addition reactions with halogens or hydrogen, leading to the formation of saturated or partially saturated derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological targets.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit high resistance to chemicals and extreme conditions.
Wirkmechanismus
The mechanism of action of 1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene involves its interaction with molecular targets through its fluorine atoms and nitro group. The fluorine atoms can form strong hydrogen bonds and interact with hydrophobic regions of proteins and other biomolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,3,4,6,6-Heptafluoro-5-nitrocyclohexa-1,4-diene can be compared with other fluorinated nitro compounds, such as:
1,1,1,2,3,3,3-Heptafluoropropane: A fluorinated propane derivative used in fire suppression systems.
2,3,3,4,4,5,5-Heptafluoro-1-pentene: A fluorinated pentene used as a comonomer in the production of fluoropolymers.
1,1,1,2,2,3,3-Heptafluorobutane: A fluorinated butane used in various industrial applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the presence of a nitro group on a cyclohexa-1,4-diene ring, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
79150-78-0 |
|---|---|
Molekularformel |
C6F7NO2 |
Molekulargewicht |
251.06 g/mol |
IUPAC-Name |
1,2,3,3,4,6,6-heptafluoro-5-nitrocyclohexa-1,4-diene |
InChI |
InChI=1S/C6F7NO2/c7-1-2(8)6(12,13)4(14(15)16)3(9)5(1,10)11 |
InChI-Schlüssel |
LHYLPHXMGDKURS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(=C(C1(F)F)F)F)(F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


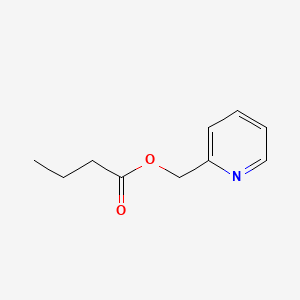
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
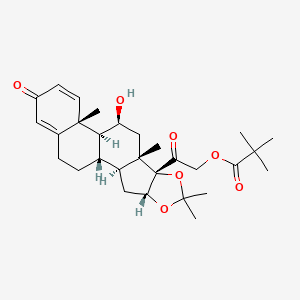
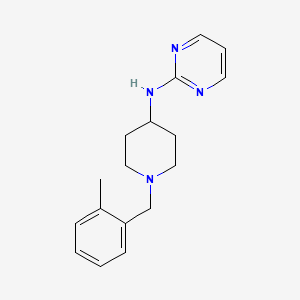
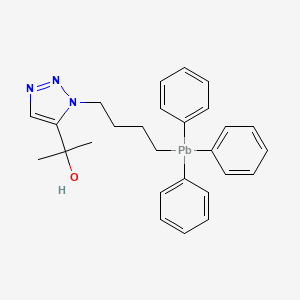
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
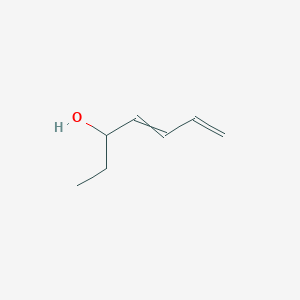
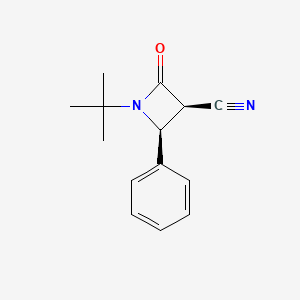
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
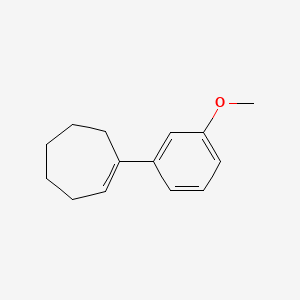
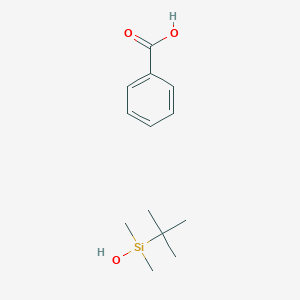
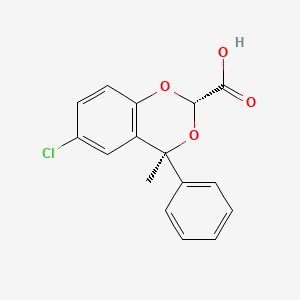
![N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide](/img/structure/B14437949.png)

